Human TRH Receptor Binding Affinity: 5.5-Fold Higher Affinity Than Taltirelin
Rovatirelin binds to the human TRH receptor with a Ki of 702 nM, compared to taltirelin's Ki of 3,877 nM — representing 5.5-fold higher affinity [1]. Both values were determined in the same study using competitive displacement of radioligand from human TRH receptor preparations, eliminating inter-laboratory variability [1]. For broader context, montirelin and taltirelin show rat brain Ki values of 35.2 nM and 311 nM respectively [2], highlighting the wide affinity range across the class. Rovatirelin's Ki advantage over taltirelin is validated across multiple independent publications [1].
| Evidence Dimension | Human TRH receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 702 nM |
| Comparator Or Baseline | Taltirelin: Ki = 3,877 nM |
| Quantified Difference | 5.5-fold higher affinity for rovatirelin (lower Ki indicates stronger binding) |
| Conditions | Competitive displacement of radioligand, human TRH receptor preparation, in vitro |
Why This Matters
Receptor affinity directly governs the concentration required for target engagement; a 5.5-fold difference means rovatirelin achieves equivalent receptor occupancy at substantially lower molar concentrations, impacting dose selection and in vivo experimental design.
- [1] Ijiro T, Nakamura K, Ogata M, et al. Effect of rovatirelin, a novel thyrotropin-releasing hormone analog, on the central noradrenergic system. Eur J Pharmacol. 2015;761:413-422. doi:10.1016/j.ejphar.2015.05.047 View Source
- [2] Urayama A, et al. Brain receptor binding characteristics and pharmacokinetic-pharmacodynamic analysis of thyrotropin-releasing hormone analogues. Life Sci. 2001;70(6):647-657. doi:10.1016/s0024-3205(01)01445-x View Source
